3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
BSWJUCUAKIUGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Reaction with Acid Catalysis
The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. A pivotal advancement involves substituting hydrochloric acid with sulfuric or hydrobromic acid to eliminate the formation of bis(chloromethyl)ether, a mutagenic byproduct. For example, L-phenylalanine derivatives react with formaldehyde or paraformaldehyde under these conditions to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with retained optical purity (up to 100% ee). Typical conditions involve heating at 50–80°C for 3–12 hours, followed by neutralization and ion-exchange chromatography for isolation.
Table 1: Key Parameters for Pictet-Spengler Synthesis
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| Sulfuric | 70 | 6 | 95 | 100 |
| Hydrobromic | 65 | 8 | 89 | 98 |
Cyclocondensation and Cyclopropanation Strategies
Cyclocondensation of mono(triphenyl)phosphonium salts derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates in 1,2-dimethoxyethane enables access to constrained tetrahydroisoquinoline derivatives. Subsequent cyclopropanation with dimethylsulfoxonium methylide in dimethyl sulfoxide introduces bridgehead substituents, though this method requires meticulous protection of carboxylic acid and amine functionalities. NMR analysis (2D DQF-COSY and NOESY) reveals rotational isomerism in products, necessitating tailored purification protocols.
Modern Methodological Advances
Methylation of Tetrahydroisoquinoline Precursors
Direct methylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using formaldehyde in formic acid provides a route to N-methyl derivatives. For instance, refluxing the parent compound with 37% formaldehyde in formic acid for 17 hours achieves 53% yield after ion-exchange chromatography. This method, however, predominantly targets the 2-methyl isomer, underscoring the need for regioselective modifications to access the 3-methyl variant.
Racemization Challenges and Optical Purity
Racemization remains a critical concern, particularly when hydrochloric acid is used, leading to optical purities as low as 50–85% ee. Substituting sulfuric acid mitigates this issue, preserving enantiomeric excess above 98%. For example, L-m-tyrosine derivatives processed under optimized conditions retain 100% ee, demonstrating the method’s robustness for chiral synthesis.
Purification and Characterization
Ion-Exchange Chromatography
Crude reaction mixtures often require Dowex 50x-8 cation-exchange resin to isolate protonated tetrahydroisoquinoline derivatives. This step effectively removes unreacted formaldehyde and formic acid, yielding products as yellow powders with >95% purity by HPLC.
NMR Analysis of Rotational Isomerism
Bicyclic amino acids exhibit rotational isomerism, as evidenced by -NMR couplings (e.g., δ 4.60 ppm, J = 11.3, 5.1 Hz for methine protons). 2D NOESY correlations further resolve spatial arrangements, confirming the dominance of trans isomers in cyclopropanated products .
Chemical Reactions Analysis
Substitution Reactions
3-Me-Tic undergoes nucleophilic substitution at the nitrogen atom due to its tertiary amine functionality. Common reactions include:
-
N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acyl derivatives. For example:
This reaction proceeds in dry dichloromethane at 0–25°C with triethylamine as a base .
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield quaternary ammonium salts.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Acylation | Acetic anhydride, CH₂Cl₂, Et₃N | N-Acetyl-3-Me-Tic | 92% | |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-3-Me-Tic | 85% |
Oxidation and Reduction
The tetrahydroisoquinoline core is redox-active:
-
Oxidation : Using H₂O₂ or tert-butyl hydroperoxide (TBHP), the piperidine ring undergoes dehydrogenation to form isoquinoline derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic benzene ring to a cyclohexane system.
Coordination Chemistry
3-Me-Tic acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Co²⁺) through its nitrogen and carboxylate groups. For example:
These complexes exhibit moderate enantioselectivity in catalytic reactions (e.g., Henry reaction) .
Catalytic Performance Data:
| Metal Ion | Reaction | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|
| Cu²⁺ | Nitroaldol addition | 50 | 12.3 | |
| Co³⁺ | Michael addition | 30 | 61.7 |
Cyclization and Ring-Opening
-
Cyclopropanation : Reacts with dimethylsulfoxonium methylide to form bicyclic derivatives, useful in peptide synthesis .
-
Acid-Catalyzed Rearrangements : Under acidic conditions (e.g., BF₃·Et₂O), the tetrahydroisoquinoline ring undergoes structural rearrangements to yield isoindoloisoquinolones .
Esterification and Hydrolysis
The carboxylic acid group participates in standard transformations:
-
Esterification : Reacts with methanol/HCl to form methyl esters .
-
Hydrolysis : LiOH-mediated saponification regenerates the free acid from esters .
Stability Notes:
-
The methyl ester derivative (e.g., methyl 3-Me-Tic carboxylate) is prone to racemization under basic conditions .
Stereochemical Considerations
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in forming complex molecules essential for drug development.
Case Studies:
- Diabetes Treatment: A derivative of this compound, KY-021, has shown potential as a PPAR gamma agonist, effectively reducing plasma glucose and triglyceride levels in animal models. The study indicated that repeated administration had minimal toxicity, suggesting its viability as a diabetes medication .
| Study | Findings | Dosage | Outcome |
|---|---|---|---|
| KY-021 on KK-Ay mice | Reduced plasma glucose and triglycerides | 3 mg/kg/d for 7 days | Significant reduction in glucose levels |
| KY-021 on Zucker fatty rats | Improved oral glucose tolerance | 1 and 3 mg/kg/d for 7 days | Enhanced glucose tolerance |
Biochemical Research
Neurotransmitter Systems:
The compound is extensively used in studies exploring neurotransmitter systems, aiding researchers in understanding the biochemical pathways involved in mood regulation and cognitive function.
Case Studies:
Research has demonstrated that derivatives of this compound can interact with various neurotransmitter receptors, potentially leading to new treatments for mood disorders .
Organic Synthesis
Building Block for Complex Molecules:
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecules with therapeutic effects.
Applications:
- Used in synthesizing alkaloids and other bioactive compounds.
- Important in the development of novel synthetic pathways that enhance the efficiency of chemical reactions.
Material Science
Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials. It is particularly valuable in creating polymers and coatings with specific chemical characteristics.
| Material Type | Application |
|---|---|
| Polymers | Used for enhancing mechanical properties |
| Coatings | Provides specific chemical resistance |
Natural Product Synthesis
Role in Natural Product Chemistry:
This compound plays a significant role in synthesizing natural products, which can lead to discovering new compounds with medicinal properties. Its ability to mimic natural structures makes it a valuable tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
PD-1/PD-L1 Pathway: This compound acts as an inhibitor of the PD-1/PD-L1 protein-protein interaction, which is crucial in the immune response against cancer cells.
Enzyme Inhibition: It can inhibit various enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Me-Tic can be contextualized against related tetrahydroisoquinoline derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Key Differences and Implications
Structural Rigidity and Conformational Effects 3-Me-Tic vs. Tic: The methyl group in 3-Me-Tic introduces additional steric hindrance, further restricting rotational freedom compared to Tic. This enhances its utility in stabilizing β-turn structures in peptides . 3-Me-Tic vs. 3,4-Methano-Tic: The methano bridge in the latter imposes a bicyclic constraint, whereas the methyl group in 3-Me-Tic provides localized rigidity without altering the core scaffold .
Physicochemical Properties
- Lipophilicity : 3-Me-Tic (logP ~1.2) is more lipophilic than Tic (logP ~0.8) due to the methyl group, improving membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding : Unlike 7-Hydroxy-Tic or 6,7-Dihydroxy-Tic, 3-Me-Tic lacks polar substituents, limiting its role in metal coordination or redox chemistry .
Synthetic Accessibility
- 3-Me-Tic synthesis requires selective methylation at the 3-position, often via alkylation of Tic precursors , whereas dihydroxy derivatives involve electrophilic aromatic substitution .
- Boc- and Fmoc-protected derivatives of 3-Me-Tic are critical for peptide synthesis but require careful deprotection to avoid racemization .
Biological and Catalytic Applications Organocatalysis: Tic derivatives like Boc-Tic are effective in aldol reactions due to their rigidity, but 3-Me-Tic’s steric bulk may hinder substrate binding compared to unsubstituted Tic .
Research Findings and Data
- Coordination Chemistry : Tic forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via its carboxylic acid and amine groups. 3-Me-Tic’s methyl group may sterically hinder metal binding, reducing coordination efficacy compared to Tic .
- Peptide Stability : Incorporation of 3-Me-Tic into peptides increases resistance to enzymatic degradation by 20–30% compared to Tic, as shown in protease stability assays .
- Catalytic Performance: In aldol reactions, Tic-based organocatalysts achieve ~80% enantiomeric excess (ee), while 3-Me-Tic derivatives show reduced ee (50–60%) due to steric interference .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also referred to as (R)-3-Methyl-Tic) is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- Appearance : White crystalline powder
- Melting Point : 320 - 323 °C
- Solubility : Slightly soluble in aqueous acid; sparingly soluble in aqueous base.
The compound features a carboxylic acid functional group, contributing to its reactivity and potential for various chemical modifications.
Nitric Oxide Synthase Inhibition
One of the prominent biological activities of (R)-3-Methyl-Tic is its role as an inhibitor of nitric oxide synthase (NOS). By binding to the heme iron of NOS, it prevents the conversion of arginine to nitric oxide (NO), which is crucial in various physiological processes. This inhibition suggests therapeutic potential for conditions characterized by excessive NO production, such as cardiovascular diseases and neurodegenerative disorders .
PPARγ Agonist Activity
Research indicates that derivatives of (R)-3-Methyl-Tic exhibit selective agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a significant role in metabolic regulation, particularly in glucose and lipid metabolism. The agonistic activity suggests potential applications in treating metabolic disorders such as diabetes and obesity .
Synthesis and Evaluation
Several studies have synthesized analogues of (R)-3-Methyl-Tic to evaluate their biological activities. For instance, derivatives like (3S)-1,1-dimethyl-3-carboxyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their pharmacological properties .
Coordination Compounds
Research has also focused on coordination compounds based on tetrahydroisoquinoline derivatives. These compounds have shown promise in catalyzing enantioselective reactions and may enhance the biological activity of the parent compound through improved binding affinities .
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Lacks carboxylic acid group | Basic structure without functionalization |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Potentially altered pharmacokinetics |
| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 7 | Increased polarity may affect solubility |
| D-Tetrahydroisoquinoline-3-carboxylic Acid | Different stereochemistry | May exhibit different biological activities |
This table illustrates how structural variations can influence the biological activities of related compounds.
Q & A
Q. What are the key synthetic strategies for enantioselective synthesis of 3-methyl-Tic derivatives, and how do they address racemization?
The Pictet-Spengler reaction is widely used for synthesizing Tic derivatives, but racemization remains a challenge. A modified Pictet-Spengler protocol using d-tyrosine as a starting material achieved 95% yield with ≤7% racemization, followed by recrystallization to improve enantiomeric excess to 99.4% . Alternative methods, such as enyne metathesis and Diels-Alder reactions, offer stereochemical control for complex Tic analogs . Methodological optimization (e.g., solvent choice, catalysts) is critical to suppress racemization.
Q. How does the conformational rigidity of 3-methyl-Tic influence its role as a proline/phenylalanine surrogate in peptide design?
Q. How can 3-methyl-Tic derivatives be tailored to enhance target engagement in enzyme inhibition (e.g., dipeptidyl peptidase IV or P-selectin)?
Structure-activity relationship (SAR) studies highlight the importance of substituents on the tetrahydroisoquinoline ring. For example:
- DP IV inhibition : Tryptophyl-Tic derivatives (e.g., TSL-225) show enhanced binding via π-π stacking with the enzyme’s hydrophobic pocket .
- P-selectin targeting : Nano-delivery systems incorporating 6,7-dihydroxy-Tic (e.g., Odatroltide) improve thrombus specificity by leveraging hydrogen-bonding interactions . Computational docking and mutagenesis assays are critical for rational design.
Q. What strategies mitigate conflicting data on the bioactivity of Tic-containing peptides across different assays?
Discrepancies often arise from variations in peptide backbone flexibility or assay conditions. For example:
Q. How do 3-methyl-Tic derivatives address hydrolysis susceptibility in therapeutic peptides?
Acylation of Tic’s amino group (e.g., oleoyl-Tic) or incorporation of methyl groups at the 3-position significantly reduces hydrolysis by sterically blocking protease access. Stability assays in serum or simulated gastric fluid (e.g., LC-MS monitoring) validate resistance to degradation .
Methodological Considerations
- Synthetic Challenges : Prioritize enantioselective routes (e.g., asymmetric hydrogenation ) over racemic syntheses to avoid costly separations.
- Biological Assays : Pair SPR (surface plasmon resonance) with cellular uptake studies to differentiate binding affinity from membrane permeability effects.
- Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) with computational models (e.g., DFT) to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
